![molecular formula C18H25N3O2 B2665617 N-(1-cyanocyclopentyl)-2-[(2-hydroxybutyl)(phenyl)amino]acetamide CAS No. 1252310-49-8](/img/structure/B2665617.png)
N-(1-cyanocyclopentyl)-2-[(2-hydroxybutyl)(phenyl)amino]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-cyanocyclopentyl)-2-[(2-hydroxybutyl)(phenyl)amino]acetamide, also known as BMS-986177, is a small molecule drug that has been developed as a potential treatment for various diseases. It belongs to the class of drugs called BET inhibitors, which are known to inhibit the activity of bromodomain and extraterminal (BET) proteins. BET proteins are involved in the regulation of gene expression, and their dysregulation has been implicated in the development of various diseases, including cancer, inflammation, and cardiovascular diseases.
Mechanism of Action
N-(1-cyanocyclopentyl)-2-[(2-hydroxybutyl)(phenyl)amino]acetamide works by inhibiting the activity of BET proteins, which are involved in the regulation of gene expression. BET proteins bind to acetylated histones and recruit transcriptional co-activators to activate gene expression. By inhibiting BET proteins, N-(1-cyanocyclopentyl)-2-[(2-hydroxybutyl)(phenyl)amino]acetamide reduces the expression of genes that are involved in the development and progression of various diseases.
Biochemical and Physiological Effects:
N-(1-cyanocyclopentyl)-2-[(2-hydroxybutyl)(phenyl)amino]acetamide has been shown to exhibit potent anti-inflammatory effects by reducing the expression of pro-inflammatory cytokines and chemokines. It has also been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In addition, N-(1-cyanocyclopentyl)-2-[(2-hydroxybutyl)(phenyl)amino]acetamide has been shown to improve cardiac function and reduce myocardial infarct size in animal models of myocardial ischemia/reperfusion injury.
Advantages and Limitations for Lab Experiments
N-(1-cyanocyclopentyl)-2-[(2-hydroxybutyl)(phenyl)amino]acetamide has several advantages as a research tool, including its potency, selectivity, and ability to penetrate cell membranes. However, it also has several limitations, including its relatively short half-life and the need for high concentrations to achieve its desired effects.
Future Directions
There are several future directions for the research and development of N-(1-cyanocyclopentyl)-2-[(2-hydroxybutyl)(phenyl)amino]acetamide. One potential application is in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another potential application is in the treatment of cancer, either as a monotherapy or in combination with other drugs. In addition, N-(1-cyanocyclopentyl)-2-[(2-hydroxybutyl)(phenyl)amino]acetamide may have potential applications in the treatment of metabolic diseases, such as diabetes and obesity. Further research is needed to fully understand the potential therapeutic applications of N-(1-cyanocyclopentyl)-2-[(2-hydroxybutyl)(phenyl)amino]acetamide and to optimize its pharmacological properties.
Synthesis Methods
The synthesis of N-(1-cyanocyclopentyl)-2-[(2-hydroxybutyl)(phenyl)amino]acetamide involves several steps, starting with the reaction of 1-cyanocyclopentene with sodium hydride to form the corresponding sodium salt. This is followed by the reaction of the sodium salt with 2-bromoethyl phenyl ether to form the intermediate product, which is then reacted with 2-hydroxybutylamine to form the final product, N-(1-cyanocyclopentyl)-2-[(2-hydroxybutyl)(phenyl)amino]acetamide.
Scientific Research Applications
N-(1-cyanocyclopentyl)-2-[(2-hydroxybutyl)(phenyl)amino]acetamide has been extensively studied for its potential therapeutic applications in various diseases. In preclinical studies, it has been shown to exhibit potent anti-inflammatory, anti-tumor, and cardioprotective effects. It has also been shown to improve glucose homeostasis and insulin sensitivity in animal models of diabetes.
properties
IUPAC Name |
N-(1-cyanocyclopentyl)-2-[N-(2-hydroxybutyl)anilino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O2/c1-2-16(22)12-21(15-8-4-3-5-9-15)13-17(23)20-18(14-19)10-6-7-11-18/h3-5,8-9,16,22H,2,6-7,10-13H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWTOLJMKXDBWST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CN(CC(=O)NC1(CCCC1)C#N)C2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

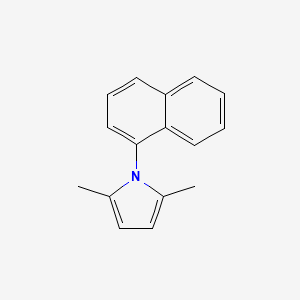


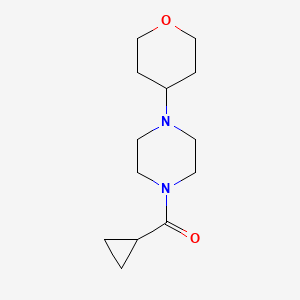
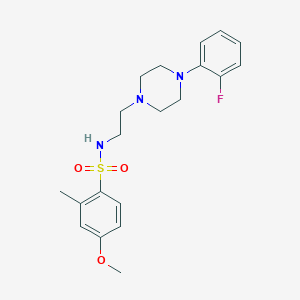

![2-Bromo-N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]benzamide](/img/structure/B2665545.png)
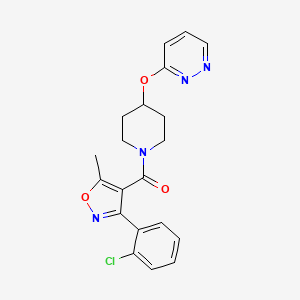

![Methyl 2-methyl-5-[[[2-[methyl(prop-2-enoyl)amino]acetyl]amino]methyl]furan-3-carboxylate](/img/structure/B2665552.png)
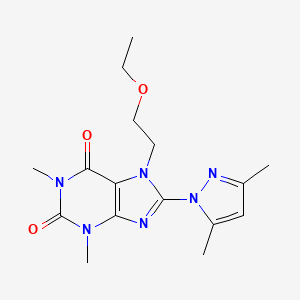
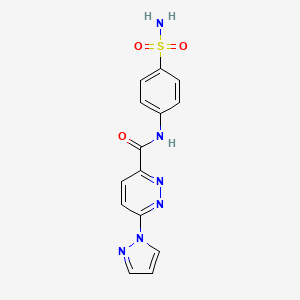
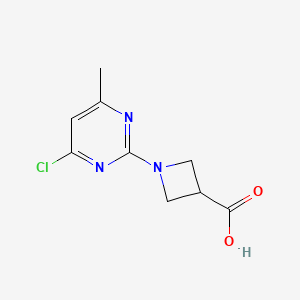
amino]-3,3-dimethyl-2-azetanone](/img/structure/B2665556.png)